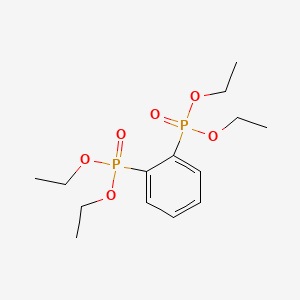

Tetraethyl 1,2-phenylenebis(phosphonate)

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(diethoxyphosphoryl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O6P2/c1-5-17-21(15,18-6-2)13-11-9-10-12-14(13)22(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIVDHWMVOVHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1P(=O)(OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O6P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for Tetraethyl 1,2 Phenylenebis Phosphonate and Its Derivatives

Direct Synthetic Routes to Tetraethyl 1,2-phenylenebis(phosphonate)

Direct methods for the formation of the C-P bond on the aromatic ring are crucial for the efficient synthesis of the target compound. The Michaelis-Arbuzov reaction and other metal-catalyzed cross-coupling reactions are the cornerstones of these approaches.

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a fundamental method for forming a carbon-phosphorus bond. wikipedia.orgjk-sci.com The classical reaction involves the SN2 attack of a trivalent phosphorus ester, such as triethyl phosphite (B83602), on an alkyl halide to produce a pentavalent phosphonate (B1237965). jk-sci.comorganic-chemistry.org

The mechanism proceeds in two main steps:

Phosphonium (B103445) Salt Formation : The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic alkyl halide, displacing the halide and forming a phosphonium salt intermediate. wikipedia.orgjk-sci.com

Dealkylation : The displaced halide anion then attacks one of the alkoxy carbons of the phosphonium salt in a second SN2 reaction, yielding the final phosphonate ester and an alkyl halide byproduct. wikipedia.org

While highly effective for primary alkyl halides, the classical Michaelis-Arbuzov reaction is generally not suitable for unactivated aryl halides due to the high strength of the C(sp²)–X bond. jk-sci.com To synthesize Tetraethyl 1,2-phenylenebis(phosphonate) from precursors like 1,2-dihalobenzene, transition metal catalysis is typically required. Catalysts based on nickel (e.g., NiCl₂) and palladium are employed to facilitate the reaction between the aryl halide and the trialkyl phosphite. nih.gov High temperatures, often between 120°C and 160°C, are common for these reactions to proceed. youtube.com

Lewis acids have also been shown to mediate the Michaelis-Arbuzov reaction, enabling it to occur under milder conditions, such as at room temperature, for the preparation of certain arylmethyl phosphonates. organic-chemistry.orgorganic-chemistry.org Another variation involves the use of silyl (B83357) phosphites, like tris(trimethylsilyl)phosphite, which can alter the reactivity order of the halides compared to the classic reaction. nih.gov

Table 1: Variants of the Michaelis-Arbuzov Reaction for Aryl Phosphonate Synthesis This table is interactive. Click on the headers to sort.

| Catalyst/Mediator | Substrate(s) | Key Features |

|---|---|---|

| Nickel or Palladium Salts | Aryl Halides, Trialkyl Phosphites | Enables reaction with less reactive aryl halides; often requires high temperatures. nih.gov |

| Lewis Acids (e.g., InBr₃, NbCl₅) | Arylmethyl Halides, Triethyl Phosphite | Allows for reaction at room temperature. nih.govorganic-chemistry.org |

| Palladium/Water | Triaryl Phosphites, Aryl Iodides | A water-mediated phosphonium intermediate rearrangement allows for mild reaction conditions. organic-chemistry.orgorganic-chemistry.org |

| Silyl Phosphites | Alkyl Halides | Reverses the typical halide reactivity order to RCl > RBr > RI. nih.gov |

Beyond the Michaelis-Arbuzov reaction, several other protocols are effective for the synthesis of aryl phosphonate esters.

Hirao Reaction : This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a dialkyl H-phosphonate. It is a powerful method for C-P bond formation and can be applied to the synthesis of aryl phosphonates. organic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysts, often in conjunction with ligands like 1,10-phenanthroline, can mediate the coupling of H-phosphonate dialkyl esters with boronic acids to yield aryl phosphonates. organic-chemistry.org Copper(I) iodide has also been used to promote the substitution reaction between vinylic or aryl bromides and phosphonates. scispace.com

Aryne Chemistry : The use of arynes, highly reactive intermediates, provides a metal-free pathway for C-P bond construction, circumventing the sometimes harsh conditions of transition-metal-catalyzed methods. organic-chemistry.org

Synthesis of Tetraethyl 1,2-phenylenebis(phosphonate) Analogues and Functionalized Derivatives

The synthesis of analogues allows for the fine-tuning of the molecule's properties. This can be achieved by introducing functional groups onto the aromatic ring either before or after the phosphonation steps.

Regioselective functionalization is key to creating specific isomers of substituted phenylenebis(phosphonates). rsc.org A common strategy is to begin with a pre-functionalized starting material. For instance, to synthesize an amino-substituted analogue, one could start with a nitro-substituted 1,2-dihalobenzene. The phosphonate groups are first installed via a Michaelis-Arbuzov or cross-coupling reaction, followed by the chemical reduction of the nitro group to an amine. utrgv.edu This approach was utilized in the synthesis of Tetraethyl ((2-amino-1,4-phenylene)bis(methylene))bis(phosphonate), where the presence of the amino group was intended to increase solubility and provide a site for further molecular binding. utrgv.edu A variety of functionalized bis(2,2,2-trifluoroethyl) phosphonates have also been synthesized using N-chloromethylamino carboxylic acids. researchgate.net

Rh(III)-Catalyzed C-H Insertion : A notable one-pot method involves the rhodium(III)-catalyzed insertion of a methylene-diphosphonate carbenoid into aromatic C-H bonds. This provides direct access to structurally diverse aromatic bisphosphonates and overcomes the functional group limitations of traditional methods. nih.gov

From Nitriles or Carboxylic Acids : General one-pot procedures have been described for converting nitriles into bisphosphonic acids. This involves the hydrolysis of the nitrile to the corresponding carboxylic acid, which then undergoes bisphosphonation in the same solvent. researchgate.net Similarly, carboxylic acids can be converted directly to α-hydroxy bisphosphonates in a one-pot reaction with tris(trimethylsilyl) phosphite. nih.gov

Table 2: Comparison of One-Pot Strategies for Bisphosphonate Synthesis This table is interactive. Click on the headers to sort.

| Method | Starting Material | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| C-H Carbenoid Insertion | Aromatic Compound | Rh(III) catalyst, Methylene-diphosphonate | Aromatic Bisphosphonate | nih.gov |

| Hydrolysis/Bisphosphonation | Nitrile | PCl₃, H₃PO₃ | α-Hydroxy Bisphosphonic Acid | researchgate.net |

| Pudovik Reaction/Rearrangement | α-Oxophosphonate | Diethylamine, Diethyl phosphite | Hydroxymethylene-bisphosphonate | nih.gov |

| HMPP Synthesis | Acyl Chloride, Trimethylphosphite | TMSBr, BTSP | Hydroxymethylene-(phosphinyl)phosphonate | nih.govsemanticscholar.org |

Esterification and De-esterification Processes in Phosphonate Chemistry

The manipulation of the ethyl ester groups on Tetraethyl 1,2-phenylenebis(phosphonate) is crucial for converting it into the corresponding phosphonic acid or other ester derivatives.

Esterification : The direct conversion of phosphonic acids to their diester forms can be challenging due to the formation of monoesters as intermediates. nih.gov A selective method for esterification uses triethyl orthoacetate. The reaction temperature is a critical factor: at lower temperatures (e.g., 30°C), the monoester is formed selectively, while at higher temperatures, the reaction proceeds to the diethyl ester. nih.gov This method is effective for a range of aromatic and aliphatic phosphonic acids. nih.gov Other esterification methods include using chlorinated silica (B1680970) gel or dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. nih.gov

De-esterification : The hydrolysis of phosphonate esters to phosphonic acids is a common and important transformation. A widely used method for the selective cleavage of phosphonate esters is the use of silyl halides, particularly bromotrimethylsilane (B50905) (TMSBr). google.com This reagent can selectively cleave methyl or ethyl esters from the phosphorus atom. Triflic acid (TfOH) is another powerful reagent that catalyzes the hydrolysis of a wide range of alkyl and aryl phosphonate esters to their corresponding phosphonic acids. organic-chemistry.org For benzyl (B1604629) phosphonate esters, the de-esterification can be achieved smoothly at 80°C in toluene (B28343) using TfOH. organic-chemistry.org

Selective Esterification of Phosphonic Acids

The selective esterification of phosphonic acids is a crucial transformation for the synthesis of phosphonate esters, including Tetraethyl 1,2-phenylenebis(phosphonate). This process involves the reaction of a phosphonic acid with an alcohol to form a phosphonate ester. In the context of preparing the title compound, one would start from 1,2-phenylenebis(phosphonic acid). The esterification of phosphonic acids can be more complex than that of carboxylic acids, as it can yield both mono- and diesters. nih.gov

A number of methods have been developed for the esterification of phosphonic acids. Traditional methods often involve the use of condensing agents such as dicyclohexylcarbodiimide (DCC). nih.gov More recent and highly effective methods utilize alkyl orthoacetates as both the reagent and solvent. nih.govresearchgate.net A key finding in this area is the significant influence of temperature on the selectivity of the esterification process.

Research has shown that the reaction of a phosphonic acid with an excess of triethyl orthoacetate at lower temperatures (e.g., 30 °C) can selectively produce the monoethyl ester. nih.govresearchgate.net At higher temperatures, the reaction proceeds to form the diethyl ester. nih.govresearchgate.net This temperature-dependent selectivity is a valuable tool for the strategic synthesis of phosphonate derivatives.

For the synthesis of Tetraethyl 1,2-phenylenebis(phosphonate) from 1,2-phenylenebis(phosphonic acid), the reaction would be driven towards the formation of the tetraester by using a sufficient excess of the ethylating agent and elevated temperatures. The general principle of this selective esterification is outlined in the following table:

| Reagent | Product(s) | Key Conditions | Selectivity |

| Triethyl orthoacetate | Mono- and/or Di-ethyl phosphonate | Temperature control is crucial. | Low temperature favors mono-esterification; high temperature favors di-esterification. |

| Dicyclohexylcarbodiimide (DCC) | Di-ethyl phosphonate | Used as a coupling agent. | Generally leads to the di-ester. |

It is important to note that while these methods are generally applicable, the specific conditions for the complete esterification of 1,2-phenylenebis(phosphonic acid) to yield Tetraethyl 1,2-phenylenebis(phosphonate) would require optimization.

Controlled Hydrolysis to Corresponding Phosphonic Acid Derivatives

The controlled hydrolysis of tetraalkyl phosphonates, such as Tetraethyl 1,2-phenylenebis(phosphonate), to their corresponding phosphonic acid derivatives is a fundamental transformation that allows for the unmasking of the acidic functional groups. This process can be controlled to achieve either partial hydrolysis to the monoester or complete hydrolysis to the phosphonic acid.

The hydrolysis of phosphonate esters can be achieved under both acidic and basic conditions. nih.govnih.govresearchgate.net Acid-catalyzed hydrolysis is a widely used method, often employing strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) in an aqueous solution. nih.gov The reaction typically requires heating to proceed at a reasonable rate. nih.gov Due to the presence of two ester groups on each phosphorus atom in Tetraethyl 1,2-phenylenebis(phosphonate), hydrolysis occurs in a stepwise manner. nih.gov

A particularly mild and selective method for the dealkylation of phosphonate esters is the McKenna reaction, which involves the use of a silyl halide, most commonly bromotrimethylsilane (TMSBr) or iodotrimethylsilane (B154268) (TMSI), followed by solvolysis with an alcohol or water. beilstein-journals.org This method is often preferred for substrates containing sensitive functional groups that might not be stable under harsh acidic or basic conditions. The reaction with silyl halides is typically rapid and can be performed at room temperature.

The selectivity of the hydrolysis, particularly the formation of monoesters, can be challenging to control. However, by carefully adjusting the reaction conditions, such as the stoichiometry of the hydrolyzing agent and the reaction time, it is possible to favor the formation of partially hydrolyzed products. For instance, using one equivalent of a dealkylating agent per phosphonate group can, in some cases, lead to the mono-dealkylated product.

The following table summarizes the common methods for the hydrolysis of phosphonate esters:

| Reagent/Method | Product(s) | Key Conditions | Notes |

| Aqueous HCl or HBr | Phosphonic acid | Reflux | Harsh conditions, may not be suitable for sensitive substrates. |

| Silyl Halides (e.g., TMSBr, TMSI) | Silyl phosphonate intermediate, then phosphonic acid | Room temperature, followed by alcoholysis | Mild and selective method. |

| Basic Hydrolysis (e.g., NaOH) | Phosphonate salt | Heating | The salt is subsequently acidified to yield the phosphonic acid. |

The application of these methods to Tetraethyl 1,2-phenylenebis(phosphonate) would allow for the generation of various derivatives, from the tetra-acid (1,2-phenylenebis(phosphonic acid)) to mixed ester-acid species, which are valuable building blocks in materials science and medicinal chemistry.

Coordination Chemistry and Ligand Design Principles of Tetraethyl 1,2 Phenylenebis Phosphonate

Chelation and Bridging Modes in Metal Complexes

The dual phosphonate (B1237965) ester groups of Tetraethyl 1,2-phenylenebis(phosphonate) allow for a variety of coordination behaviors, primarily involving chelation to a single metal center or bridging between multiple metal ions. This versatility is fundamental to its role in the construction of diverse coordination compounds.

Tetraethyl 1,2-phenylenebis(phosphonate) can act as a bidentate ligand, coordinating to a metal center through the oxygen atoms of its two phosphoryl (P=O) groups. This chelation forms a stable metallacyclic ring, the conformation of which is influenced by the steric and electronic properties of the metal ion and the geometric constraints of the ortho-substituted phenyl backbone. The interaction typically involves the donation of electron density from the phosphoryl oxygen to the metal center, a characteristic feature of phosphonate ester coordination rsc.org.

In analogous systems involving phosphonate ester ligands, the coordination to a metal ion leads to a slight elongation of the P=O bond, which can be observed through infrared spectroscopy as a shift in the corresponding stretching frequency. The strength of this coordination is dependent on the Lewis acidity of the metal ion and the steric hindrance around the coordination sites.

Beyond chelating a single metal ion, Tetraethyl 1,2-phenylenebis(phosphonate) is well-suited to act as a bridging ligand, connecting two or more metal centers to form extended structures. Each phosphoryl group can coordinate to a different metal ion, leading to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. This bridging capability is crucial for the synthesis of coordination polymers and supramolecular assemblies. The flexibility of the ethyl groups and the rotational freedom of the P-C bonds allow the ligand to adopt various conformations to accommodate different metal coordination geometries.

The formation of such extended networks is often directed by the coordination preferences of the metal ion and the reaction conditions, such as solvent and temperature. In related systems using aryl bis(phosphonic acid esters), the formation of one- and two-dimensional coordination polymers with bismuth halides has been documented, where the phosphonate ester groups bridge the metal centers researchgate.net.

Formation of Metal-Organic Complexes with Tetraethyl 1,2-phenylenebis(phosphonate) Ligands

The ability of Tetraethyl 1,2-phenylenebis(phosphonate) to coordinate with a wide range of metal ions has led to its exploration in the formation of various metal-organic complexes, including those with lanthanides and transition metals.

Lanthanide ions are known for their unique photophysical properties, including sharp, line-like emission bands and long luminescence lifetimes. The coordination of organic ligands, such as Tetraethyl 1,2-phenylenebis(phosphonate), to lanthanide ions can enhance their luminescence through the "antenna effect." In this process, the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits light.

Phosphonate ester ligands have been shown to be effective in sensitizing lanthanide emission rsc.org. The lower vibrational frequencies of the P-O and P-C bonds in phosphonate esters, compared to carboxylates, can reduce non-radiative decay pathways, potentially leading to higher quantum yields d-nb.info. While specific luminescent data for lanthanide complexes of Tetraethyl 1,2-phenylenebis(phosphonate) are not extensively detailed, studies on analogous phosphonate ester-supported lanthanide complexes have demonstrated their potential as luminescent materials rsc.orgrsc.org. For instance, dysprosium(III) complexes with a tetraphosphonic ester ligand have shown significantly higher quantum yields compared to their DMSO-coordinated counterparts d-nb.info.

Table 1: Luminescence Properties of a Related Lanthanide Phosphonate Ester Complex

| Lanthanide Ion | Ligand System | Quantum Yield (%) | Reference |

|---|

This table presents data for a comparable phosphonate ester complex to illustrate the potential luminescent properties.

Tetraethyl 1,2-phenylenebis(phosphonate) also forms stable complexes with a variety of transition metals. The coordination chemistry with these metals is diverse, leading to complexes with interesting structural and reactive properties. The reactivity of these complexes is often centered at the metal ion, and can include catalytic activity, redox processes, and substitution reactions.

While the reactivity of complexes derived specifically from Tetraethyl 1,2-phenylenebis(phosphonate) is not widely reported, studies on related phosphonate ester complexes provide insights into their potential behavior. For example, dinuclear cobalt(III) complexes with coordinated aryl methylphosphonate esters have been investigated for their hydrolysis reactivity nih.govacs.org. The coordination to the metal center can significantly influence the reactivity of the phosphonate ester itself.

Application in Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The ability of Tetraethyl 1,2-phenylenebis(phosphonate) to act as a multitopic linker makes it a candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of great interest due to their tunable porosity, high surface areas, and potential applications in gas storage, separation, and catalysis.

Phosphonate-based MOFs are known for their often-superior thermal and chemical stability compared to their carboxylate analogues researchgate.net. While the direct use of phosphonate esters as linkers in MOF synthesis is less common than that of phosphonic acids, there are instances where phosphonate esters are used as precursors, undergoing in situ hydrolysis to form the final framework. This approach allows for the controlled release of the phosphonic acid linker during the solvothermal synthesis process. The geometric constraints of the 1,2-disubstituted phenyl ring in Tetraethyl 1,2-phenylenebis(phosphonate) would be expected to produce frameworks with distinct topologies compared to more commonly used linear or tetrahedral linkers.

Design Principles for Extended Framework Materials

The construction of extended framework materials using phosphonate-based ligands, including Tetraethyl 1,2-phenylenebis(phosphonate), is guided by several key principles aimed at achieving desired structural and functional properties. Phosphonate ligands are known to form strong coordination bonds with a variety of metal ions, leading to materials with high thermal and chemical stability. nih.govmdpi.com This robustness is a significant advantage over more commonly used carboxylate-based MOFs, which can be susceptible to hydrolysis. nih.gov

Key Design Strategies:

Selection of Metal Ions: The choice of the metal ion is crucial as it influences the coordination geometry and the resulting framework's dimensionality. Hard metal ions are often preferred to form strong bonds with the hard oxygen atoms of the phosphonate groups. nih.gov

Control of Ligand Conformation: The rotational freedom around the P-C bonds in Tetraethyl 1,2-phenylenebis(phosphonate) allows for conformational flexibility. Synthetic conditions, such as temperature and solvent, can be tuned to favor specific conformers, thereby directing the assembly of a desired network topology.

Use of Ancillary Ligands: The introduction of secondary ligands can prevent the formation of dense, non-porous structures by occupying some of the metal's coordination sites. This strategy helps in creating open frameworks with accessible pores. mdpi.com

The following table summarizes the fundamental interactions and strategies employed in the design of framework materials.

| Design Principle | Description | Intended Outcome |

| Ligand-Metal Affinity | Utilizing the strong affinity between hard phosphonate oxygen atoms and hard metal ions. | Enhanced thermal and chemical stability of the framework. nih.govnih.gov |

| Isoreticular Design | Systematically altering the organic component of the ligand while maintaining the same network topology. | Tunable pore size and functionality within the framework. nih.gov |

| Kinetic vs. Thermodynamic Control | Adjusting reaction conditions (e.g., temperature, time) to favor a specific product. | Access to different framework structures from the same set of precursors. |

| Modulated Synthesis | Introducing competing ligands (modulators) to control the nucleation and growth of the framework. | Improved crystal quality and control over particle size. |

These principles allow for a rational approach to the synthesis of crystalline materials with tailored properties for applications in areas like gas storage, separation, and catalysis. nih.gov

Influence of Ligand Geometry on Network Topology

The geometry of the Tetraethyl 1,2-phenylenebis(phosphonate) ligand is a critical determinant of the final network topology of the coordination polymer. The ortho disposition of the two phosphonate groups on the phenyl ring imposes significant steric constraints and dictates the possible coordination vectors.

The proximity of the two phosphonate groups can lead to several coordination scenarios:

Chelation: Both phosphonate groups can coordinate to the same metal center, forming a stable chelate ring. This mode of coordination often results in the formation of discrete molecular complexes or low-dimensional (1D or 2D) coordination polymers.

Bridging: The two phosphonate groups can bridge two different metal centers. Depending on the conformation of the ligand, this can lead to the formation of various network topologies. For instance, a syn-conformation of the phosphonate groups might favor the formation of linear chains, while an anti-conformation could lead to the formation of larger macrocyclic structures or higher-dimensional networks. nih.gov

The table below illustrates how different geometric parameters of a bisphosphonate ligand can influence the resulting network topology.

| Ligand Geometric Feature | Description | Impact on Network Topology |

| Disposition of Functional Groups | The ortho arrangement of phosphonate groups in Tetraethyl 1,2-phenylenebis(phosphonate). | Favors chelation or formation of specific bridging modes, influencing dimensionality. |

| Rotational Flexibility | The ability of the P-C bonds to rotate, allowing for different spatial orientations of the phosphonate groups. | Can lead to conformational isomerism in the final framework, resulting in different network topologies under varying synthetic conditions. |

| Steric Hindrance | The steric bulk of the ethyl groups on the phosphonate moieties. | Can influence the coordination environment around the metal center and prevent the formation of highly dense structures. |

The interplay between the ligand's inherent geometry and the coordination preferences of the metal ion ultimately directs the self-assembly process. For example, the use of multimodal ligands with distinct binding sites has been shown to produce coordination frameworks with novel and unusual topologies by influencing the geometric arrangement of both the ligands and the metal centers. nih.gov The rigid nature of the phenylene backbone combined with the semi-flexible orientation of the phosphonate groups makes Tetraethyl 1,2-phenylenebis(phosphonate) a versatile building block for the construction of a wide array of network structures. The careful selection of synthetic conditions can allow for targeted synthesis of materials with desired dimensionalities and connectivities. nih.gov

Applications in Advanced Organic Synthesis and Polymer Science

Role as a Precursor in Horner-Wadsworth-Emmons Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, typically with high E-selectivity. utrgv.eduwiley-vch.dejuliethahn.comyoutube.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. juliethahn.comyoutube.comnih.gov Tetraethyl 1,2-phenylenebis(phosphonate) serves as a key precursor in this reaction, where its deprotonation by a base generates a nucleophilic carbanion that subsequently reacts with carbonyl compounds. nih.gov A significant advantage of the HWE reaction is the straightforward removal of the dialkylphosphate byproduct through aqueous extraction. wiley-vch.de

A primary application of tetraethyl 1,2-phenylenebis(phosphonate) is in the synthesis of conjugated olefins, which are characterized by alternating single and double bonds. These materials are of significant interest due to their unique electronic and photonic properties. utrgv.edu

Stilbene (B7821643) derivatives and poly(p-phenylene vinylene) (PPV) are prominent examples of conjugated systems synthesized using phosphonate precursors. utrgv.eduwikipedia.orgnih.gov The synthesis of amino-substituted distyrylbenzene (B1252955) (DSB), a type of stilbene derivative, and its corresponding polymers can be achieved using tetraethyl ((2-amino-1,4-phenylene)bis(methylene)) bis(phosphonate), a closely related derivative of the title compound. utrgv.edu The general strategy involves a double Horner-Wadsworth-Emmons reaction between the bis(phosphonate) and two equivalents of an appropriate aldehyde. This step-growth polymerization approach allows for the incorporation of various functionalities into the resulting polymer backbone, thereby tuning its properties. wikipedia.org For instance, the introduction of an amino group can enhance solubility in common solvents and is expected to increase the luminescence of the resulting conjugated materials. utrgv.edu

The table below illustrates the general scheme for the synthesis of stilbene derivatives using a phenylenebis(phosphonate) precursor.

| Reactant 1 | Reactant 2 | Base | Product |

| Tetraethyl 1,2-phenylenebis(phosphonate) | Aromatic Aldehyde (e.g., Benzaldehyde) | Strong Base (e.g., NaH, KOtBu) | Stilbene Derivative |

| Tetraethyl ((2-amino-1,4-phenylene)bis(methylene)) bis(phosphonate) | Substituted Benzaldehyde | Strong Base (e.g., NaH, KOtBu) | Amino-substituted Distyrylbenzene |

The Horner-Wadsworth-Emmons reaction is a valuable tool for the construction of macrocyclic and oligomeric structures. conicet.gov.ar The intramolecular version of the HWE reaction, where a molecule contains both a phosphonate and a carbonyl group, can be employed to form large rings. While specific examples detailing the use of tetraethyl 1,2-phenylenebis(phosphonate) in macrocyclization are not prevalent in the reviewed literature, its bifunctional nature makes it a suitable candidate for the synthesis of [2+2] or higher-order macrocycles through condensation with a complementary bis(aldehyde). Such reactions would lead to the formation of cyclic oligomers containing phenylene vinylene units. The efficiency of such macrocyclization reactions is often dependent on high-dilution conditions to favor intramolecular over intermolecular reactions.

Functional Material Precursors

The utility of tetraethyl 1,2-phenylenebis(phosphonate) extends to its role as a precursor for a variety of functional materials, where the phosphonate moiety can be either incorporated into the final material or serve as a reactive handle for further transformations.

As mentioned previously, tetraethyl 1,2-phenylenebis(phosphonate) and its derivatives are instrumental in the synthesis of functionalized conjugated polymers like poly(p-phenylene vinylene) (PPV). utrgv.eduwikipedia.orgrsc.orgnih.govresearchgate.netnih.gov The properties of these polymers can be tailored by the choice of the aldehyde used in the HWE polymerization. For example, reacting the bis(phosphonate) with a dialdehyde (B1249045) can lead to linear polymers, while the use of a trialdehyde could introduce branching. utrgv.edu The incorporation of specific functional groups, such as amino or alkoxy groups, onto the phenylene ring of the bis(phosphonate) or the aldehyde can influence the polymer's solubility, electronic properties, and potential for post-polymerization modification. utrgv.edu The synthesis of a tetraethyl ((2-amino-1,4-phenylene)bis(methylene)) bis(phosphonate) highlights a strategy to introduce functionalities directly onto the precursor, which are then carried into the final polymer structure. utrgv.edu

The following table summarizes the synthesis of PPV derivatives from bis(phosphonate) precursors.

| Bis(phosphonate) Precursor | Dialdehyde | Polymerization Method | Resulting Polymer |

| Tetraethyl 1,4-phenylenebis(phosphonate) | Terephthaldehyde | Horner-Wadsworth-Emmons | Poly(p-phenylene vinylene) (PPV) |

| Tetraethyl ((2-amino-1,4-phenylene)bis(methylene)) bis(phosphonate) | Terephthaldehyde | Horner-Wadsworth-Emmons | Amino-substituted PPV |

Beyond conjugated systems, the phosphonate groups in tetraethyl 1,2-phenylenebis(phosphonate) can be utilized to construct other specialized organic scaffolds. One important class of such compounds is α-aminophosphonates, which are structural analogues of α-amino acids and exhibit a wide range of biological activities. psu.edunih.govsciforum.netcore.ac.ukresearchgate.net The synthesis of α-aminophosphonates is most commonly achieved through the Kabachnik-Fields reaction or the Pudovik reaction. psu.edunih.govsciforum.netcore.ac.ukresearchgate.net

In a potential application, the aldehyde derivatives of tetraethyl 1,2-phenylenebis(phosphonate) could undergo a Kabachnik-Fields reaction. This one-pot, three-component condensation involves an aldehyde, an amine, and a dialkyl phosphite (B83602). core.ac.ukresearchgate.net While the direct use of tetraethyl 1,2-phenylenebis(phosphonate) in this context is not explicitly detailed, its conversion to the corresponding bis(aldehyde) would provide a substrate for the synthesis of molecules containing two α-aminophosphonate units on a central aromatic ring.

The general scheme for the Kabachnik-Fields reaction is presented below.

| Aldehyde | Amine | Phosphite | Product |

| Aromatic Aldehyde | Primary or Secondary Amine | Diethyl phosphite | α-Aminophosphonate |

| Bis(aldehyde) derivative of Tetraethyl 1,2-phenylenebis(phosphonate) | Amine | Diethyl phosphite | Bis(α-aminophosphonate) |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of Tetraethyl 1,2-phenylenebis(phosphonate) in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's proton, carbon, and phosphorus environments.

¹H NMR: The proton NMR spectrum displays distinct signals corresponding to the aromatic protons and the ethyl groups of the phosphonate (B1237965) esters. The aromatic region shows complex multiplets due to the ortho-substitution pattern on the benzene ring. The ethoxy groups present a characteristic multiplet for the methylene (CH₂) protons, which are coupled to both the methyl protons and the phosphorus atom, and a triplet for the terminal methyl (CH₃) protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons exhibit complex splitting patterns due to coupling with the phosphorus nuclei (C-P coupling). The signals for the methylene and methyl carbons of the ethoxy groups are also clearly resolved and show coupling to the adjacent phosphorus atom.

³¹P NMR: The phosphorus-31 NMR spectrum is crucial for confirming the presence and chemical environment of the phosphonate groups. For Tetraethyl 1,2-phenylenebis(phosphonate), a single signal is typically expected in the proton-decoupled spectrum, confirming the chemical equivalence of the two phosphorus atoms.

Detailed NMR data obtained in deuterated chloroform (CDCl₃) are presented below researchgate.net:

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J in Hz) | Assignment |

| ¹H | 8.19 – 8.04 | Multiplet (m) | 2 Aromatic Protons |

| 7.67 – 7.58 | Multiplet (m) | 2 Aromatic Protons | |

| 4.28 – 4.07 | Multiplet (m) | 8 Protons (4 x -OCH₂-) | |

| 1.35 | Triplet (t), J = 7.1 | 12 Protons (4 x -CH₃) | |

| ¹³C | 135.1 | Triplet (t), J = 11.4 | Aromatic Carbon |

| 131.7 | Pentet (p), J = 11.6 | Aromatic Carbon | |

| 131.6 | Doublet of doublets (dd), J = 11.6, 188 | Aromatic Carbon (C-P) | |

| 62.7 | Triplet (t), J = 2.9 | Methylene Carbon (-OCH₂-) | |

| 16.3 | Triplet (t), J = 3.2 | Methyl Carbon (-CH₃) | |

| ³¹P | 15.69 | Doublet (d), J = 7.6 | Phosphonate Phosphorus |

Vibrational Spectroscopy (IR, Raman) for Structural Confirmation

P=O Stretching: A strong absorption band, typically observed in the region of 1250-1200 cm⁻¹, is characteristic of the phosphoryl group.

P-O-C Stretching: Strong absorptions corresponding to the P-O-C (alkyl) bonds are expected around 1050-1000 cm⁻¹.

C-O-C Stretching: The stretching vibrations of the ethyl ester C-O bonds would also appear in the fingerprint region, typically around 1160-1080 cm⁻¹.

Aromatic C-H Stretching: These vibrations are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the ethyl groups would be observed in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region would confirm the presence of the phenylene ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule.

Mass Spectrometry Techniques for Molecular Integrity and Purity

Mass spectrometry (MS) is a vital tool for verifying the molecular weight and elemental composition of Tetraethyl 1,2-phenylenebis(phosphonate). High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement, which serves to confirm the molecular formula.

The technique can detect the protonated molecule [M+H]⁺ or other adducts, such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. The experimentally measured mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula, with a very small mass error providing strong evidence for the compound's identity and purity.

| Technique | Ion | Calculated m/z | Found m/z | Molecular Formula |

| HRMS (ESI) | [M+K]⁺ | 389.0680 | 389.0718 | C₁₄H₂₄KO₆P₂⁺ |

This data confirms the molecular integrity of the compound researchgate.net.

X-ray Crystallography for Precise Solid-State Structural Elucidation

A successful crystallographic analysis would reveal:

The exact spatial arrangement of the two phosphonate groups relative to the phenylene ring.

The bond distances and angles of the P-C, P=O, P-O, and O-C bonds.

The conformation of the ethyl chains.

The intermolecular packing and any non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) in the crystal lattice.

Despite the power of this technique for unambiguous structural proof, a search of publicly available crystallographic databases did not yield a solved crystal structure for Tetraethyl 1,2-phenylenebis(phosphonate).

Mechanistic Investigations and Computational Studies of Tetraethyl 1,2 Phenylenebis Phosphonate Transformations

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis and subsequent chemical transformations of Tetraethyl 1,2-phenylenebis(phosphonate) are governed by fundamental principles of reaction kinetics and thermodynamics. Elucidating these mechanisms provides the predictive power necessary for optimizing synthetic yields and designing novel derivatives.

The formation of the carbon-phosphorus (C–P) bond is the cornerstone of phosphonate (B1237965) synthesis. The most common and historically significant method for creating this bond is the Michaelis-Arbuzov reaction. jk-sci.comwikipedia.orgnih.gov In the context of Tetraethyl 1,2-phenylenebis(phosphonate), this would typically involve the reaction of a 1,2-dihalobenzene, such as 1,2-dibromobenzene, with an excess of triethyl phosphite (B83602).

The reaction mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the aryl halide, displacing a halide ion and forming a phosphonium (B103445) salt intermediate. wikipedia.org This is followed by a second SN2-type reaction where the displaced halide anion attacks one of the ethyl groups on the phosphonium intermediate, yielding the final pentavalent phosphonate ester and an ethyl halide byproduct. wikipedia.orgorganic-chemistry.org Given the presence of two reaction sites on the benzene ring, the reaction would proceed sequentially to form the bisphosphonate.

Thermodynamic Considerations: The Michaelis-Arbuzov reaction is generally considered to be thermodynamically favorable, driven by the formation of a very stable phosphoryl (P=O) double bond in the final phosphonate product. The key thermodynamic parameters that govern the reaction's spontaneity and equilibrium position are Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). A comprehensive study would involve calculating these values to fully understand the reaction profile.

Table 1: Key Kinetic and Thermodynamic Parameters in Phosphonate Formation via Michaelis-Arbuzov Reaction

| Parameter | Symbol | Significance | Factors Influencing the Parameter |

| Rate Constant | k | Quantifies the speed of the reaction. | Temperature, solvent, nature of halide, steric hindrance. |

| Activation Energy | Ea | The minimum energy required to initiate the reaction. | Reactant structure, presence of catalysts. |

| Gibbs Free Energy Change | ΔG° | Determines the spontaneity of the reaction (negative value indicates spontaneity). | Enthalpy and entropy changes. |

| Enthalpy Change | ΔH° | The net heat change of the reaction (negative for exothermic). Formation of the P=O bond is highly exothermic. | Bond energies of reactants and products. |

| Entropy Change | ΔS° | The change in disorder of the system. | Number of moles of reactants vs. products, phase changes. |

While the phenyl backbone provides a degree of rigidity, organophosphorus compounds can undergo various rearrangement reactions, including the migration of phosphorus-containing groups. Although no specific studies on phosphorus migration in Tetraethyl 1,2-phenylenebis(phosphonate) are documented, mechanisms observed in analogous systems can provide insight into potential transformations.

One such phenomenon is the 1,2-phosphono migration, which has been observed in other organophosphonate systems. biointerfaceresearch.com Such a rearrangement in an aryl bisphosphonate could theoretically occur under thermal or catalytic conditions, potentially involving the formation of a transient intermediate. A hypothetical mechanism could involve the formation of a carbocation or a radical intermediate on the benzene ring, facilitating the shift of a phosphonate group to an adjacent carbon. biointerfaceresearch.com The stability of such intermediates would be a critical factor in determining the feasibility of the reaction. Investigating these potential pathways would require sophisticated mechanistic studies, likely involving isotopic labeling and trapping of intermediates to confirm the operative mechanism.

Theoretical and Computational Chemistry Approaches

To complement experimental studies, theoretical and computational methods have become indispensable tools for investigating the properties and transformations of molecules like Tetraethyl 1,2-phenylenebis(phosphonate) at an electronic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com For Tetraethyl 1,2-phenylenebis(phosphonate), DFT calculations can provide deep insights into its geometry, stability, and chemical reactivity. researchgate.netresearchgate.net

By solving the Kohn-Sham equations for the molecule, DFT can be used to determine its optimized, lowest-energy geometry. This reveals precise bond lengths and angles, including the orientation of the two phosphonate groups relative to the phenyl ring. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

DFT calculations can also generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For Tetraethyl 1,2-phenylenebis(phosphonate), MEP maps would be expected to show significant negative potential around the phosphoryl oxygen atoms, indicating these are the primary sites for electrophilic attack and coordination to metal cations. researchgate.net

Table 2: Information Obtainable from DFT Analysis of Tetraethyl 1,2-phenylenebis(phosphonate)

| Calculated Property | Description | Chemical Insight Provided |

| Optimized Molecular Geometry | The lowest-energy 3D arrangement of atoms. | Provides accurate bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral peaks. | Aids in the interpretation of experimental spectra and confirms the stability of the geometry. |

| Frontier Orbitals (HOMO/LUMO) | The highest energy orbital containing electrons and the lowest energy orbital devoid of electrons. | Indicates regions of nucleophilicity (HOMO) and electrophilicity (LUMO); the energy gap relates to reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack and non-covalent interactions. |

| Atomic Charges (e.g., Mulliken, NBO) | Distribution of electron charge among the atoms in the molecule. | Quantifies the polarity of bonds and the charge on specific atoms, like phosphorus and oxygen. |

The two vicinal phosphonate groups make Tetraethyl 1,2-phenylenebis(phosphonate) an excellent candidate as a bidentate chelating ligand for metal ions. nih.gov The phosphoryl oxygens act as potent Lewis bases, capable of coordinating to a wide range of metals. Molecular modeling and simulation techniques are essential for predicting and understanding the nature of these ligand-metal interactions. nih.gov

Simulations can explore various coordination modes. The ligand could coordinate to a single metal center, forming a stable chelate ring. Alternatively, it could act as a bridging ligand, linking two or more metal centers to form coordination polymers or metal-organic frameworks (MOFs). researchgate.netnih.gov Computational models can be used to calculate the binding energies for these different modes, predicting the most thermodynamically stable structures. biointerfaceresearch.com

Molecular dynamics (MD) simulations can further be employed to study the behavior of these metal complexes in solution, providing information on their structural flexibility, solvent interactions, and dynamic stability over time. By combining DFT with MD, researchers can build a comprehensive picture of the structural, electronic, and dynamic properties of metal complexes involving Tetraethyl 1,2-phenylenebis(phosphonate), guiding the rational design of new materials with tailored properties. vub.be

Table 3: Potential Coordination Modes of Tetraethyl 1,2-phenylenebis(phosphonate) with Metal Ions

| Coordination Mode | Description | Resulting Structure |

| Monodentate | Only one of the two phosphonate groups coordinates to a metal center. | Simple metal complex. |

| Bidentate Chelate | Both phosphonate groups on the same molecule coordinate to a single metal center. | Stable seven-membered chelate ring. |

| Bidentate Bridging | Each phosphonate group coordinates to a different metal center. | Polymeric chains or network structures (e.g., MOFs). |

| Tridentate/Tetradentate | Involving other atoms (e.g., ester oxygens), though less common for phosphonates. | More complex, potentially cage-like structures. |

Emerging Research Frontiers and Future Prospects

Development of Novel Tetraethyl 1,2-phenylenebis(phosphonate) Analogues for Specific Applications

The core structure of Tetraethyl 1,2-phenylenebis(phosphonate) serves as a versatile scaffold for the development of new analogues with tailored functionalities. Research is focused on modifying this structure to create compounds for highly specific applications, ranging from medicinal chemistry to materials science.

One key area of development is the synthesis of phosphonate (B1237965) analogues of peptides, where the phosphonate group acts as a stable bioisostere for phosphate. wikipedia.org These phosphonopeptides are investigated for their potential as enzyme inhibitors. lsu.edulsu.edu For example, modifications can introduce chirality or reactive groups to target the active sites of specific enzymes like metalloproteases and aspartyl proteases. lsu.edu A general method involves converting H-phosphinate esters into reactive phosphonochloridites, which can then react with various nucleophiles (alcohols, amines, thiols) to produce a diverse range of phosphonate derivatives, including thiophosphonates and phosphonamides. lsu.edu

Another approach involves introducing functional groups directly onto the phenylene ring. The synthesis of an amino-substituted analogue, Tetraethyl ((2-amino-1,4-phenylene)bis(methylene)) bis(phosphonate), has been explored as an intermediate for creating conjugated materials. utrgv.edu The presence of the amino group is intended to enhance solubility in mild solvents and allow for binding to proteins, making such analogues potential candidates for biological dyes. utrgv.edu

Table 1: Examples of Phosphonate Analogue Modifications and Their Applications

| Analogue Type | Modification Strategy | Target Application |

| Phosphonopeptides | Replacing a peptide bond with a phosphonate ester or phosphonamide linkage. | Enzyme Inhibition (e.g., metalloproteases, aspartyl proteases). lsu.edu |

| Thiophosphonates | Substitution of an oxygen atom with a sulfur atom in the phosphonate group. | Enzyme Inhibition, probing the role of the sulfur atom in binding. lsu.edu |

| Functionalized Aromatics | Addition of substituents (e.g., -NH2) to the phenylene ring. | Development of soluble conjugated polymers, biological dyes. utrgv.edu |

| Chiral Phosphonates | Asymmetric synthesis to create specific stereoisomers. | Asymmetric catalysis, development of stereospecific drugs. mdpi.com |

Catalytic Applications of Phosphonate-Based Systems

Phosphonates are increasingly recognized for their utility in catalysis, either as ligands that modify the activity of metal centers or as core components of heterogeneous catalysts. ichem.md The phosphonate group's ability to coordinate with metal ions is central to these applications. wikipedia.org

Phosphonate ligands can be used to construct metal-organic frameworks (MOFs) or support metal nanoparticles, creating robust and reusable heterogeneous catalysts. mdpi.comtezu.ernet.in Zirconium phosphonates, for instance, have demonstrated significant potential as solid acid catalysts due to their high thermal and chemical stability, tunable acidity, and water tolerance. mdpi.com These materials can catalyze a variety of organic reactions, including biomass conversion, acid-base catalysis, and C-C coupling reactions. mdpi.com The layered structure of many metal phosphonates provides a high surface area, which is essential for exposing active catalytic sites. mdpi.com

The nature of the phosphonate ligand is crucial in directing the outcome of catalytic processes. In the synthesis of bimetallic phosphide nanoparticles for the hydrogen evolution reaction (HER), the choice of phosphonate ligand was shown to control the final composition of the catalyst (e.g., CoMoP vs. CoMoP2). acs.org This control over the catalyst's structure at the molecular level is key to optimizing its intrinsic activity.

Table 2: Phosphonate-Based Systems in Catalysis

| Catalytic System | Role of Phosphonate | Example Reaction |

| Zirconium Phosphonates (ZrPs) | Solid acid catalyst or catalyst support. | Biomass conversion, acid-base catalysis. mdpi.com |

| Metal-Phosphonate MOFs | Structural linker to create porous, stable frameworks with active metal sites. | Heterogeneous catalysis, gas storage. tezu.ernet.inresearchgate.net |

| Phosphonate-Stabilized Nanoparticles | Ligand to control the synthesis and stability of metal nanoparticles. | Hydrogen Evolution Reaction (HER). acs.org |

| Palladium-Phosphonate Complexes | Ligand coordinating to a metal center, influencing solubility and activity. | Water-mediated cross-coupling reactions. ichem.md |

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new materials and molecules with desired properties, phosphonate chemistry is being integrated with modern automation techniques. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly synthesizing and evaluating large libraries of related compounds. nih.gov

High-throughput methods have been successfully applied to investigate the synthesis of metal carboxyarylphosphonates under hydrothermal conditions. rsc.org By systematically varying reaction parameters such as pH and reactant ratios in a parallel fashion, researchers can quickly identify the conditions that lead to the formation of new crystalline structures. rsc.orgnih.gov This approach significantly speeds up the discovery and optimization phases of materials development. nih.gov

Combinatorial chemistry provides a framework for the systematic synthesis of large libraries of organophosphorus compounds. nih.govbenthamdirect.com These methods can be carried out in solution phase, on a solid phase, or even under solvent-free conditions. nih.gov For example, a set of phosphoramidate libraries was assembled for pharmacological evaluation by coupling different functionalized diols and converting the resulting H-phosphonate diesters into phosphoramidates using a wide range of amines. acs.org This strategy allows for the generation of vast numbers of compounds with multiple points of diversity, which can then be screened for biological activity.

Green Chemistry Approaches in Phosphonate Synthesis

In response to growing environmental concerns, significant effort is being directed toward developing more sustainable methods for synthesizing phosphonates. bioengineer.orgsciencedaily.com Green chemistry principles focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. sciencedaily.comuef.fi

Several green synthetic strategies have been applied to phosphonate synthesis, including:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. rsc.org It has been used in Pd-catalyzed Hirao reactions and Michaelis-Arbuzov reactions to produce phosphonates more efficiently. rsc.org

Ultrasound-Assisted Methods : Sonication provides the energy to promote reactions, often under milder conditions and without the need for external heating. rsc.org This technique is considered eco-friendly and has been used in catalyst-free syntheses of α-aminophosphonates. researchgate.net

Use of Benign Solvents : Replacing volatile and toxic organic solvents is a key goal of green chemistry. Polyethylene glycol (PEG) has been used as a recyclable and non-toxic reaction medium for the synthesis of benzyl (B1604629) phosphonates. frontiersin.org Water has also been explored as a solvent for certain phosphonate syntheses. rsc.orgresearchgate.net

Catalyst-Free Reactions : Developing reactions that proceed efficiently without a catalyst can reduce waste and cost. rsc.org Catalyst-free versions of the Kabachnik–Fields reaction have been reported for the synthesis of α-aminophosphonates. rsc.org

These methods contribute to making the production of phosphonates more environmentally friendly and economically viable. bioengineer.orguef.fi

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Phosphonates

| Reaction | Conventional Method | Green Method | Advantage of Green Method |

| Pd-catalyzed Hirao Reaction | Conventional heating (80 °C) for 5-8 hours. rsc.org | Microwave heating (135 °C) for 1 hour. rsc.org | Drastically reduced reaction time, higher throughput. |

| Benzyl Phosphonate Synthesis | Use of volatile organic solvents (e.g., acetone). frontiersin.org | Use of PEG-400 as a benign solvent and KI/K2CO3 catalyst system. frontiersin.org | Avoids toxic solvents, uses inexpensive reagents, environmentally friendly. frontiersin.org |

| Kabachnik–Fields Reaction | Often requires a catalyst and organic solvents. rsc.org | Ultrasound-assisted, catalyst-free synthesis in water. rsc.orgresearchgate.net | Eliminates catalyst and organic solvent, simplifying workup and reducing waste. |

Q & A

Q. What are the standard synthetic routes for Tetraethyl 1,2-phenylenebis(phosphonate), and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous tetraethyl phosphonates are synthesized by reacting phosphite esters with halogenated aromatic precursors under mild alkaline conditions. A protocol involves using sodium bicarbonate (NaHCO₃) and hydrogen peroxide (H₂O₂) in ethanol at room temperature, achieving yields >90% . Optimization steps include:

- Solvent choice : 95% ethanol enhances solubility and reaction homogeneity.

- Catalyst : NaHCO₃ minimizes side reactions compared to stronger bases like NaOH.

- Temperature : Room temperature (20–25°C) prevents thermal decomposition of sensitive intermediates.

Q. How is Tetraethyl 1,2-phenylenebis(phosphonate) characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR are essential. For example, ³¹P NMR signals for analogous phosphonates appear at δ ~30 ppm, confirming phosphonate group integrity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For instance, HRMS (TOF MS ES+) matches theoretical values within 3 ppm error .

- Distillation : Low-pressure distillation (e.g., 0.07 mmHg, 121–123°C) ensures purity for downstream applications .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epoxidation vs. hydrolysis) impact the synthesis of derivatives from Tetraethyl 1,2-phenylenebis(phosphonate)?

Methodological Answer: Reaction pathways depend on reagent selection and steric/electronic effects. For example:

- Epoxidation : Using H₂O₂/NaHCO₃ in ethanol selectively forms epoxy derivatives (93% yield) without hydrolyzing phosphonate esters .

- Hydrolysis Risk : Strong acids or prolonged heating can hydrolyze ethyl groups to phosphonic acids. Mitigation involves pH control (neutral to mildly basic) and short reaction times.

Data Contradiction Note: While Brooke et al. (2009) report hydrolysis stability for aryl phosphonates, conflicting data suggest aliphatic esters are more labile. Systematic pH studies are recommended .

Q. What coordination chemistry properties does Tetraethyl 1,2-phenylenebis(phosphonate) exhibit, and how can it be applied in metal recovery systems?

Methodological Answer: The compound acts as a bidentate ligand due to its two phosphonate groups. Key findings include:

- Metal Binding : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) at pH 4–7, confirmed by UV-Vis and titration .

- Application in Metal Recovery : In solvent extraction systems, it selectively binds rare-earth metals (e.g., La³⁺, Ce³⁺) with log K values >5. Competing ions (e.g., Ca²⁺) require masking agents like citric acid .

- Structural Tuning : Substituents on the phenyl ring (e.g., bromomethyl groups) enhance selectivity for heavier metals like Pb²⁺ .

Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of Tetraethyl 1,2-phenylenebis(phosphonate) in complex reaction environments?

Methodological Answer: Density functional theory (DFT) studies provide insights into:

- Transition States : Simulating nucleophilic attack on phosphonate esters reveals activation energies (~25–30 kcal/mol), aligning with experimental rates .

- Solvent Effects : Polar solvents (e.g., ethanol) stabilize intermediates, reducing energy barriers by 10–15% compared to nonpolar solvents .

- Degradation Pathways : Hydrolysis mechanisms show higher energy barriers for aryl-linked phosphonates vs. aliphatic analogs, explaining their stability .

Contradictions and Research Gaps

- Stability in Acidic Media : While some studies claim aryl phosphonates are hydrolysis-resistant , others report partial degradation under strong acids (pH <2) . Further kinetic studies are needed.

- Catalyst Compatibility : Palladium-based catalysts (e.g., tris[μ-diphenylpentadienone]di-Pd) show promise for cross-coupling reactions , but phosphonate coordination may poison active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.